

The Role of EML 425 in Epigenetic Signaling: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

EML 425 is a potent and selective small molecule inhibitor of the CREB-binding protein (CBP) and p300 histone acetyltransferases (HATs), key regulators of epigenetic signaling. This technical guide provides an in-depth overview of the function of **EML 425**, its mechanism of action, and its application in studying and modulating epigenetic pathways. Detailed experimental protocols and data presentation are included to facilitate its use in research and drug development.

Introduction to EML 425 and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including histone acetylation, play a crucial role in various cellular processes such as proliferation, differentiation, and apoptosis.[1] The histone acetyltransferases (HATs) CBP and its paralog p300 are critical coactivators in multiple signaling pathways, acetylating histone proteins to create a more open chromatin structure that facilitates gene transcription.[2]

Dysregulation of CBP/p300 activity is implicated in numerous diseases, including cancer, where they can act as oncogenes by promoting the expression of genes involved in cell growth and survival.[3][4] **EML 425** has emerged as a valuable chemical probe to investigate the roles of CBP/p300 and as a potential therapeutic agent.



Mechanism of Action of EML 425

EML 425 is a reversible and non-competitive inhibitor of both CBP and p300.[1] It does not compete with the binding of acetyl-CoA or the histone substrate. Instead, it is thought to bind to an alternative pocket near the substrate lysine binding groove, thereby inhibiting the acetyltransferase activity of the enzyme.[1] This inhibition leads to a reduction in the acetylation of histone and non-histone protein targets of CBP/p300.

Quantitative Data

The inhibitory activity and cellular effects of **EML 425** have been quantified in various studies. The following tables summarize key quantitative data.

Parameter	Value	Reference
IC50 for CBP	1.1 μΜ	[1]
IC50 for p300	2.9 μΜ	[1]

Table 1: In Vitro Inhibitory Activity of EML 425

Cell Line	Histone Mark	Effect	Concentration	Reference
U937	H4K5ac	Marked reduction	Not specified	[1]
U937	H3K9ac	Marked reduction	Not specified	[1]

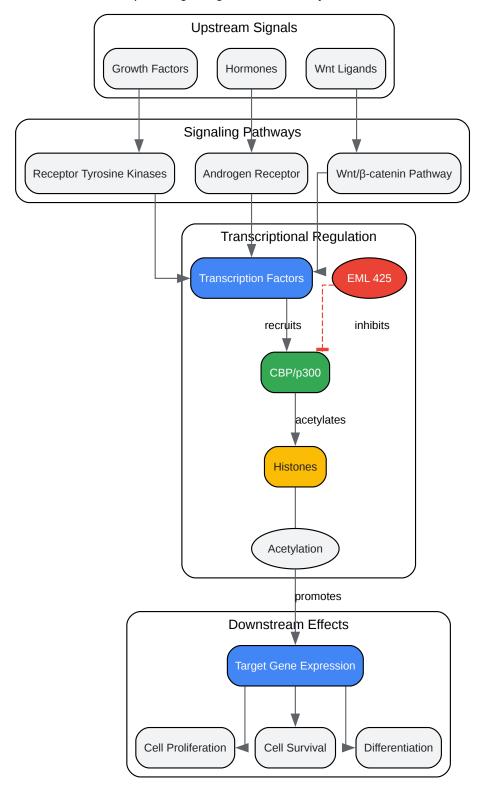
Table 2: Cellular Effects of **EML 425** on Histone Acetylation

Signaling Pathways Modulated by EML 425

By inhibiting CBP/p300, **EML 425** can modulate a wide range of signaling pathways that are dependent on these co-activators. CBP/p300 are involved in pathways crucial for cell proliferation, survival, and differentiation, including the Wnt/β-catenin, p53, and androgen receptor signaling pathways.[1][4][5] Inhibition of CBP/p300 by **EML 425** leads to the downregulation of target genes in these pathways, which can induce cell cycle arrest and apoptosis in cancer cells.



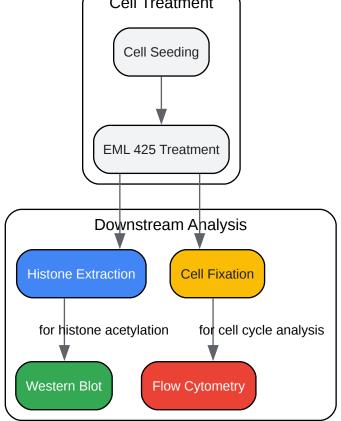
CBP/p300 Signaling and Inhibition by EML 425





Cell Treatment

Experimental Workflow for EML 425 Functional Analysis



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